molecular formula C18H13ClN2O6S B12731063 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, phenylmethyl ester CAS No. 173908-19-5

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, phenylmethyl ester

Cat. No.: B12731063
CAS No.: 173908-19-5
M. Wt: 420.8 g/mol
InChI Key: YJLFRTUJUFTFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, phenylmethyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrole ring, a carboxylic acid group, and a sulfonyl group attached to a chlorinated nitrophenyl moiety, with a phenylmethyl ester group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research.

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, phenylmethyl ester typically involves multiple steps, including the formation of the pyrrole ring, introduction of the carboxylic acid group, and subsequent attachment of the sulfonyl and ester groups. Common synthetic routes may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Carboxylic Acid Group: This step may involve the oxidation of a methyl group attached to the pyrrole ring using oxidizing agents like potassium permanganate.

    Attachment of the Sulfonyl Group: This can be done through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with phenylmethanol in the presence of an acid catalyst.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert nitro groups to amines. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol. This reaction typically requires acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, phenylmethyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, as its structure allows it to interact with various biological targets.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, phenylmethyl ester involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. The nitrophenyl moiety can participate in redox reactions, affecting cellular processes. The ester group allows for hydrolysis, releasing active carboxylic acid derivatives that can further interact with biological targets.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, phenylmethyl ester include:

    1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, propyl ester: Similar structure but with a propyl ester group instead of a phenylmethyl ester group.

    1H-Pyrrole-2-carboxylic acid, 1-((5-bromo-2-nitrophenyl)sulfonyl)-, phenylmethyl ester: Similar structure but with a bromine atom instead of chlorine.

    1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a phenylmethyl ester group.

These compounds share similar chemical properties but differ in their specific functional groups, which can affect their reactivity and applications.

Properties

CAS No.

173908-19-5

Molecular Formula

C18H13ClN2O6S

Molecular Weight

420.8 g/mol

IUPAC Name

benzyl 1-(5-chloro-2-nitrophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C18H13ClN2O6S/c19-14-8-9-15(21(23)24)17(11-14)28(25,26)20-10-4-7-16(20)18(22)27-12-13-5-2-1-3-6-13/h1-11H,12H2

InChI Key

YJLFRTUJUFTFAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CN2S(=O)(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.